molecular formula C9H5Br3O2 B1293535 2,4,6-Tribromophenyl acrylate CAS No. 3741-77-3

2,4,6-Tribromophenyl acrylate

Cat. No. B1293535
CAS RN: 3741-77-3
M. Wt: 384.85 g/mol
InChI Key: CNLVUQQHXLTOTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers and copolymers incorporating acrylate functionalities is a topic of significant interest in the field of polymer chemistry. In one study, well-defined 3-arm and 6-arm poly(methyl acrylate)s (PMAs) were synthesized using atom transfer radical polymerization (ATRP) with multi-brominated initiators. The PMAs were then hydrolyzed to yield poly(acrylic acid)s (PAAs), with the solubility and thermal decomposition properties of the resulting PAAs being thoroughly investigated . Another research effort focused on the synthesis of a mesogenic acrylate monomer, which was subsequently copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer . Additionally, the synthesis of acrylic 2,4,6-trinitrophenethyl ester was achieved through a reaction involving acrylic acid and a trinitrophenyl ethanol derivative, with the product's thermal stability being characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of acrylate derivatives can be complex and is often studied using advanced techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the Z/E isomerism of a 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile compound was examined, revealing differences in crystal packing density and stability between the Z and E isomers. The study provided insights into the intermolecular interactions that influence the molecular arrangement in the solid state . Similarly, the crystal structure of a novel azo-ester dye containing an acryloyloxy group was determined, showing that the compound crystallizes in the monoclinic system and possesses specific thermal properties .

Chemical Reactions Analysis

The reactivity of acrylate compounds can be tailored for various applications, including the formation of polymers with desired properties. The terpolymerization of 2,4,6-tribromophenyl methacrylate with styrene and acrylonitrile was investigated, demonstrating that the experimental data aligned well with theoretical predictions based on the Alfrey-Goldfinger equation. The study explored the relationship between monomer feed and terpolymer composition, as well as the impact of the brominated monomer on the thermal stability and flammability of the resulting terpolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate derivatives are crucial for their practical applications. The solubility, thermal decomposition, and stability of these compounds are often key considerations. For example, the solubility of PAAs synthesized from PMAs was found to correspond well with that of PAA, and their thermal decomposition curves were thoroughly characterized . The thermal behavior of the azo-ester dye was determined using differential thermal analysis (DTA) and thermogravimetry (TG), providing valuable information about its stability and decomposition patterns . The influence of brominated monomers on the properties of terpolymers was also assessed, highlighting the role of such monomers in enhancing thermal stability and reducing flammability .

Scientific Research Applications

Terpolymerization

2,4,6-Tribromophenyl acrylate has been used in the terpolymerization process. A study by Janović, Sarić, and Vogl (1983) highlighted its incorporation with acrylonitrile and styrene, demonstrating a decrease in thermal stability but an improvement in flame retardancy of the terpolymers (Janović, Sarić, & Vogl, 1983).

Copolymerization with Glycidyl Methacrylate

In another application, Narasimhaswamy, Sumathi, and Reddy (1992) synthesized copolymers of 2,4,6-tribromophenyl acrylate and glycidyl methacrylate. Their research focused on determining the reactivity ratios and thermal stability of the resulting polymers (Narasimhaswamy, Sumathi, & Reddy, 1992).

Enhancement of Thermal and Flame Retardant Properties

Janović, Sarić, and Voglt (1983) investigated the thermal properties and flammability characteristics of copolymers involving 2,4,6-tribromophenyl acrylate. They concluded that the use of this compound in copolymers results in enhanced thermal stability and flame retardancy (Janović, Sarić, & Voglt, 1983).

Radical Polymerization Behavior

A study by 田島哲夫, 大北雅一, and 大津隆行 (1974) explored the radical polymerization and copolymerization of 2,4,6-tribromophenyl acrylate. The study provides valuable insights into the polymerization parameters and the behavior of this compound in different solvent environments (田島哲夫, 大北雅一, & 大津隆行, 1974).

Isomerism in Derivatives

Research by Tammisetti et al. (2018) focused on the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, exploring their crystal structures and secondary intermolecular interactions. This study contributes to understanding the chemical behavior of 2,4,6-tribromophenyl acrylate derivatives (Tammisetti et al., 2018).

Synthesis and Characterization of Copolymers

Narasimhaswamy and Reddy (1991) synthesized suspension copolymers of 2,4,6-tribromophenyl acrylate for potential applications in polymer-supported chemistry. Their work includes characterization of the copolymers using various techniques (Narasimhaswamy & Reddy, 1991).

Thermal Decomposition Performance

Safety And Hazards

2,4,6-Tribromophenyl acrylate is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell . Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2,4,6-tribromophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVUQQHXLTOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063158
Record name 2,4,6-Tribromophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl acrylate

CAS RN

3741-77-3
Record name 2,4,6-Tribromophenyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3741-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2,4,6-tribromophenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2,4,6-tribromophenyl ester
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Record name 2,4,6-Tribromophenyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tribromophenyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
T Narasimhaswamy, SC Sumathi… - Journal of Polymer …, 1992 - Wiley Online Library
Copolymers of 2, 4, 6-tribromophenyl acrylate (TBPA)(1) and glycidyl methacrylate (GMA)(2) with different feed ratios are synthesized in toluene using benzoyl peroxide as a freeradical …
Number of citations: 13 onlinelibrary.wiley.com
田島哲夫, 大北雅, 大津隆行 - 日本化学会誌, 1974 - jlc.jst.go.jp
The radical polymerizations and copolyrnerizations of 2, 4, 6-tribromophenyl acrylate (TBPA), pentabrornophenyl acrylate(PBPA)and 2, 4, 6-tribromophenyl methacrylate (TBPMA) were …
Number of citations: 3 jlc.jst.go.jp
Z Janović, K Sarić, O Vogl - Journal of Polymer Science …, 1983 - Wiley Online Library
Acrylonitrile was terpolymerized with styrene and 2,4,6‐tribromophenyl acrylate in aqueous emulsion and dimethylformamide solution. Experimental terpolymerization data agreed well …
Number of citations: 9 onlinelibrary.wiley.com
DJT Hill, JH O'donnell, L Remphrey - Journal of Macromolecular …, 1992 - Taylor & Francis
Probability theory has been used to derive equations for the terminal model for free radical terpolymerization, showing how the polymer composition and triad fractions are related to the …
Number of citations: 4 www.tandfonline.com
MD Alim, DJ Glugla, S Mavila, C Wang… - … applied materials & …, 2018 - ACS Publications
Holographic photopolymers capable of high refractive index modulation (Δn) on the order of 10 –2 are integral for the fabrication of functional holographic optical elements that are …
Number of citations: 48 pubs.acs.org
Z Janovic, K Saric, O Voglt - Journal of Macromolecular Science …, 1983 - Taylor & Francis
Acrylonitrile was copolymerized with 2,3-dibromopropyl acrylate, 2,4,6-tribromophenyl acrylate, or pentabromophenyl acrylate in either aqueous emulsion or dimethylformamide …
Number of citations: 17 www.tandfonline.com
T Narasimhaswamy, SC Sumathi… - Polymer …, 1992 - Wiley Online Library
Copolymerisation of phenyl methacrylate, 4‐chlorophenyl acrylate, 4‐nitrophenyl acrylate and 2,4,6‐tribromophenyl acrylate with divinyl benzene was carried out in aqueous …
Number of citations: 14 onlinelibrary.wiley.com
K Saric, Z Janovic, O Vogl - Journal of Macromolecular Science …, 1983 - Taylor & Francis
Styrene was copolymerized with 2,3-dibromopropyl acrylate, 2,4,6-tribromophenyl acrylate, or pentabromophenyl acrylate in either aqueous emulsion, dimethylformamide, or benzene …
Number of citations: 13 www.tandfonline.com
MD Alim, DJ Glugla, S Mavila, C Wang… - … and Modern Trends …, 2019 - spiedigitallibrary.org
Two-stage holographic photopolymers capable of high refractive index modulation (Δn) on the order of 10 –2 enable the fabrication of a myriad of optical elements. While there are …
Number of citations: 4 www.spiedigitallibrary.org
T Narasimhaswamy, BSR Reddy - Journal of applied polymer …, 1991 - Wiley Online Library
Suspension Copolymerization of glycidyl methacrylate (GMA), phenyl methacrylate (PhMA), 2,4,6‐tribromophenyl acrylate (TBPA), and 4‐acetylphenyl acrylate (APA) with divinyl …
Number of citations: 18 onlinelibrary.wiley.com

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